Ethyl 3-iodo-5-methoxybenzoate
Overview
Description
Ethyl 3-iodo-5-methoxybenzoate is an organic compound with the molecular formula C10H11IO3. It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are substituted by iodine and methoxy groups, respectively. This compound is often used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Scientific Research Applications
Ethyl 3-iodo-5-methoxybenzoate is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Industry: Used in the production of specialty chemicals and materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-iodo-5-methoxybenzoate can be synthesized through various methods. One common approach involves the iodination of ethyl 5-methoxybenzoate. This reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under acidic conditions to introduce the iodine atom at the 3-position of the benzene ring.
Another method involves the esterification of 3-iodo-5-methoxybenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-iodo-5-methoxybenzoate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. For example, it can undergo Suzuki-Miyaura coupling reactions with boronic acids to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically uses palladium catalysts and bases like potassium carbonate in an organic solvent such as tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of the ester group.
Oxidation: Potassium permanganate in an aqueous medium is used for the oxidation of the methoxy group.
Major Products Formed
Substitution: Formation of various substituted benzoates depending on the nucleophile used.
Reduction: Formation of 3-iodo-5-methoxybenzyl alcohol.
Oxidation: Formation of 3-iodo-5-methoxybenzoic acid.
Mechanism of Action
The mechanism of action of ethyl 3-iodo-5-methoxybenzoate depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing the introduction of new substituents. In reduction and oxidation reactions, the ester and methoxy groups are transformed into other functional groups, altering the compound’s chemical properties.
Comparison with Similar Compounds
Ethyl 3-iodo-5-methoxybenzoate can be compared with other similar compounds such as:
Ethyl 3-bromo-5-methoxybenzoate: Similar structure but with a bromine atom instead of iodine. It undergoes similar reactions but with different reactivity due to the different halogen.
Ethyl 3-iodo-4-methoxybenzoate: Similar structure but with the methoxy group at the 4-position. This positional isomer may have different reactivity and applications.
Ethyl 3-iodo-5-hydroxybenzoate: Similar structure but with a hydroxy group instead of a methoxy group. This compound may have different chemical properties and applications due to the presence of the hydroxy group.
Properties
IUPAC Name |
ethyl 3-iodo-5-methoxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO3/c1-3-14-10(12)7-4-8(11)6-9(5-7)13-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNYZPGYTZQEBGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=CC(=C1)I)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1210824-95-5 | |
Record name | ethyl 3-iodo-5-methoxybenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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